

physicochemical properties of (Biphenyl-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Biphenyl-4-yloxy)acetic acid

Cat. No.: B083268

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An In-depth Technical Guide on the Physicochemical Properties of **(Biphenyl-4-yloxy)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(Biphenyl-4-yloxy)acetic acid**. The information is curated for researchers, scientists, and professionals involved in drug development, offering key data and experimental context.

Core Physicochemical Data

(Biphenyl-4-yloxy)acetic acid, with the CAS Number 13333-86-3 and molecular formula $C_{14}H_{12}O_3$, is a biphenyl derivative with potential applications in various research areas.^{[1][2][3][4]} Its structural and chemical properties are summarized below.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **(Biphenyl-4-yloxy)acetic acid**. It is important to note that while the melting point is an experimentally determined value, the boiling point and pKa are predicted values, and the logP is a calculated value.

Property	Value	Source
Molecular Weight	228.24 g/mol	[2][5]
Melting Point	189-190 °C	[5]
Boiling Point (Predicted)	409.4 ± 28.0 °C	[6]
pKa (Predicted)	3.16 ± 0.10	[5][6]
XLogP3 (Calculated)	3.1	[7]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of data. Below are generalized experimental protocols relevant to the properties of **(Biphenyl-4-yloxy)acetic acid**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

- pH meter with a combination electrode
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- A precisely weighed amount of the acidic compound is dissolved in a known volume of a suitable solvent (often a water-cosolvent mixture for compounds with low aqueous solubility).
- The pH electrode is calibrated and immersed in the solution.
- The solution is stirred continuously.
- The standardized base is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.

- A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point.

Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.[\[8\]](#)

Apparatus:

- Separatory funnel or centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge (if necessary)
- UV-Vis spectrophotometer or HPLC for concentration analysis
- n-Octanol (pre-saturated with water)
- Water or buffer (pre-saturated with n-octanol)

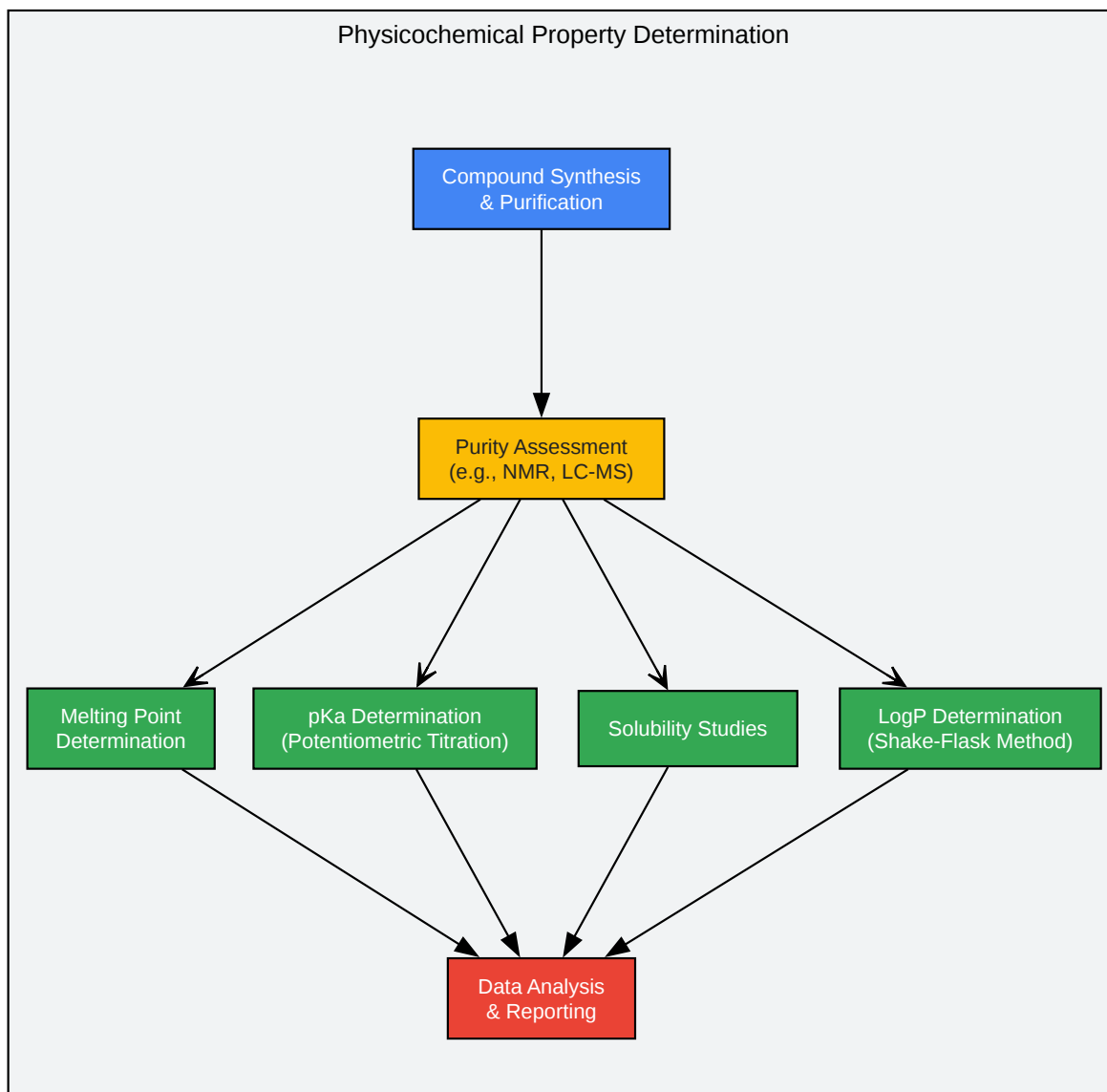
Procedure:

- A known amount of the compound is dissolved in either water/buffer or n-octanol.
- A known volume of this solution is added to a separatory funnel or tube containing a known volume of the second, immiscible solvent.
- The mixture is vigorously shaken for a set period to allow for the partitioning of the solute between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this separation.

- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[9]
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[8]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties discussed.



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- To cite this document: BenchChem. [physicochemical properties of (Biphenyl-4-yloxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083268#physicochemical-properties-of-biphenyl-4-yloxy-acetic-acid]

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